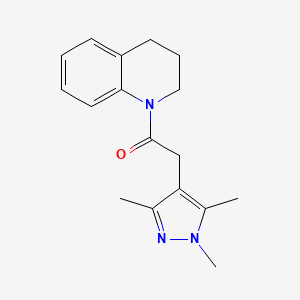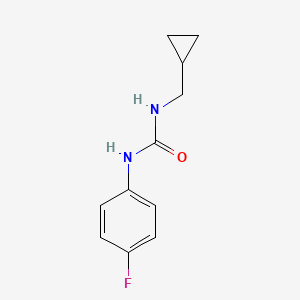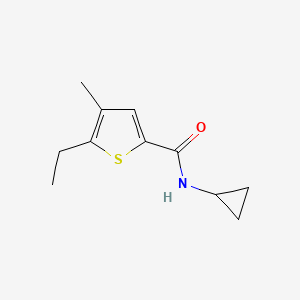
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone, also known as TQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TQ belongs to the family of quinolines and is known for its ability to target various biological pathways, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is not fully understood, but it is believed to target various biological pathways such as oxidative stress, inflammation, and apoptosis. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and matrix metalloproteinases (MMPs), which play a role in cancer progression.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to various diseases such as cancer and diabetes. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in lab experiments is its ability to target multiple biological pathways, making it a promising candidate for the development of new drugs. However, one of the limitations of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions that can be explored in the field of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone research. One of the areas that need further exploration is the development of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone analogs that have better solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in humans.
Conclusion:
In conclusion, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a promising candidate for drug development due to its ability to target multiple biological pathways. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a potential therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone and its potential applications in clinical settings.
Synthesis Methods
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is through the reaction of 2-acetyl-1,3,5-trimethylpyrazole with 3,4-dihydroquinoline in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been extensively studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and cardiovascular diseases. Several studies have shown that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-15(13(2)19(3)18-12)11-17(21)20-10-6-8-14-7-4-5-9-16(14)20/h4-5,7,9H,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSZKFZMZZYOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)


![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)






